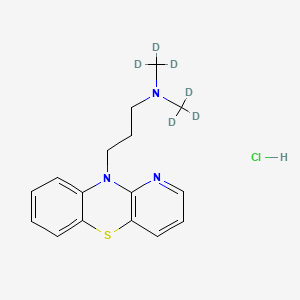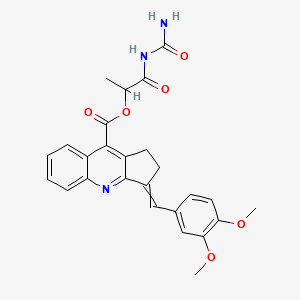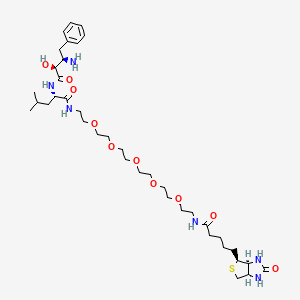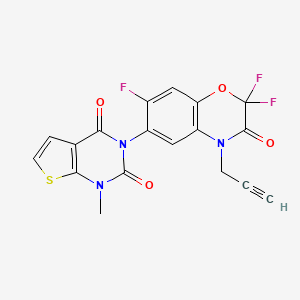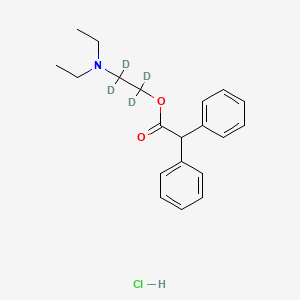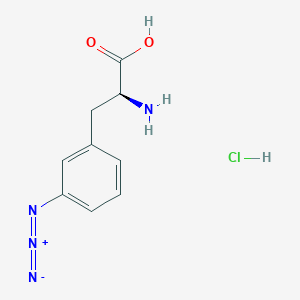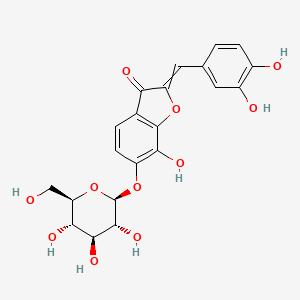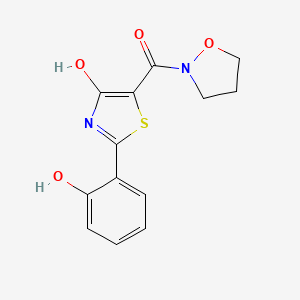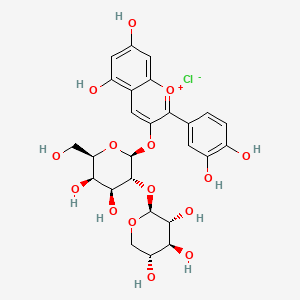
Cyanidin-3-o-lathyroside chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin-3-o-lathyroside chloride is a natural anthocyanin compound found in various fruits and vegetables. It belongs to the flavonoid class of compounds and is known for its vibrant color and potential health benefits. This compound is particularly noted for its antioxidant properties and its role in various biological activities, including anti-inflammatory and anti-cancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyanidin-3-o-lathyroside chloride typically involves the glycosylation of cyanidin with lathyroside under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the chloride salt .
Industrial Production Methods: Industrial production of this compound involves the extraction of cyanidin from natural sources, followed by its glycosylation with lathyroside. The process includes several purification steps to ensure the high purity of the final product. The compound is then crystallized and dried for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanidin-3-o-lathyroside chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to quinones, which can further react to form complex structures.
Reduction: The compound can be reduced to form its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties .
Applications De Recherche Scientifique
Cyanidin-3-o-lathyroside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and as a standard in analytical chemistry for the quantification of anthocyanins.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and vibrant color
Mécanisme D'action
The mechanism of action of Cyanidin-3-o-lathyroside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Gene Regulation: Modulating the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Cyanidin-3-o-lathyroside chloride is compared with other similar anthocyanin compounds such as:
- Cyanidin-3-galactoside
- Peonidin
- Delphinidin
- Petunidin
- Malvidin
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. It exhibits stronger antioxidant and enzyme inhibitory activities compared to some of its analogs .
Propriétés
Numéro CAS |
31073-32-2 |
|---|---|
Formule moléculaire |
C26H29ClO15 |
Poids moléculaire |
616.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20+,21+,22-,24-,25+,26-;/m1./s1 |
Clé InChI |
BWHXEGJOYVNGQH-AYTQVVMFSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
SMILES canonique |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


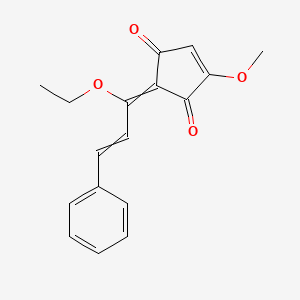
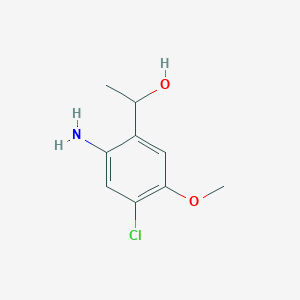
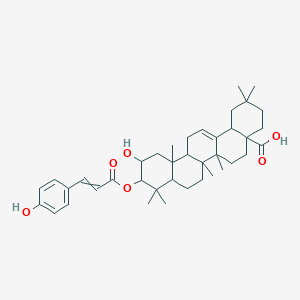
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
